(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide
Overview
Description
(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide is a useful research compound. Its molecular formula is C17H12FN3O4 and its molecular weight is 341.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Properties and Molecular Interactions
(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide is associated with research focusing on the optical properties influenced by molecular structure and stacking mode. 3-aryl-2-cyano acrylamide derivatives, similar in structure, have demonstrated varied optical properties due to distinct stacking modes. For instance, different derivatives exhibited luminescent properties with emission peaks showing a shift upon mechanical grinding, attributed to phase transformation from crystalline to amorphous states. These changes in optical properties are related to the molecular interactions within the structure, indicating the potential for this compound in optical applications, such as sensors or switches, due to its structural similarity (Qing‐bao Song et al., 2015).
Thermodynamic Properties and Solubility
Studies on compounds with similar structures have explored the thermodynamic properties, including fusion temperature and solubility in various organic solvents. The dissolution behavior in solvents like acetonitrile, benzene, and dimethylketone provides insights into intermolecular interactions, contributing to our understanding of solubility and the enthalpies of mixing at a molecular level. This information is crucial for designing processes in chemical industries, where solubility and interaction with solvents impact the formulation and stability of products (I. Sobechko et al., 2017).
Synthesis Pathways and Structural Analysis
The compound's relevance is also seen in the context of synthesizing and analyzing structurally similar compounds. For instance, research on entacapone, a drug structurally similar to this compound, provides insights into the synthesis pathways and the structural analysis of its isomers. Such studies are critical in pharmaceuticals, where understanding the synthesis and structure of compounds can lead to the development of new drugs or the improvement of existing ones (ATTIMOGAE SHIVAMURTHY HARISHA et al., 2015).
properties
IUPAC Name |
2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c1-10-6-7-13(18)14(8-10)20-17(23)12(9-19)16(22)11-4-2-3-5-15(11)21(24)25/h2-8,22H,1H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHAUGNYSRRTRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C(=C(C2=CC=CC=C2[N+](=O)[O-])O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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